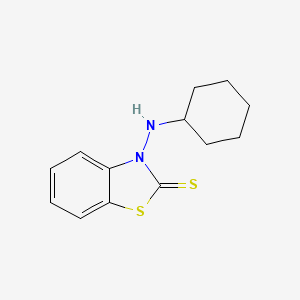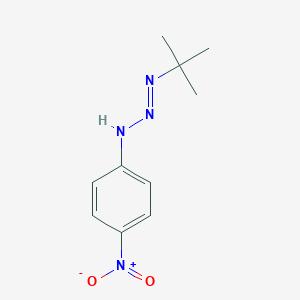
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes. Triazenes are characterized by the presence of a diazo group (N=N) attached to an amine group (NH). This particular compound features a tert-butyl group and a 4-nitrophenyl group, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of an aryl amine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a secondary amine, such as diethylamine, in the presence of a base like potassium carbonate to yield the triazene compound .
Industrial Production Methods
Industrial production methods for triazenes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The triazene group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Diethyl-1-phenyltriaz-1-ene
- 3,3-Diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-Diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-Chlorophenyl)-3,3-diethyltriaz-1-ene
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzonitrile
- Methyl 4-(3,3-diethyltriaz-1-en-1-yl)benzoate
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzamide
Uniqueness
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is unique due to the presence of the tert-butyl group and the 4-nitrophenyl group. These substituents impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91038-04-9 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N-(tert-butyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)12-13-11-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H,11,12) |
InChI-Schlüssel |
FIUHCPFMGFASDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


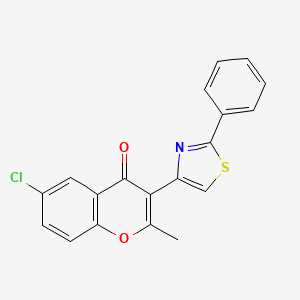
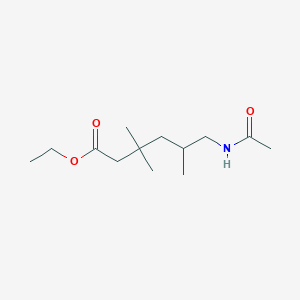
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
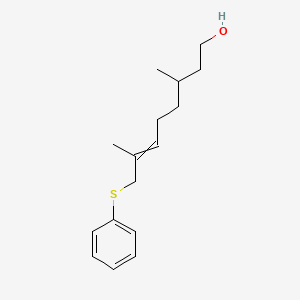
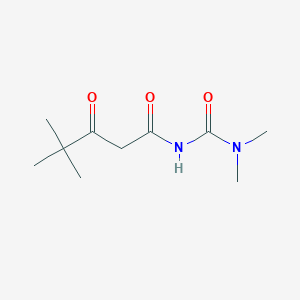
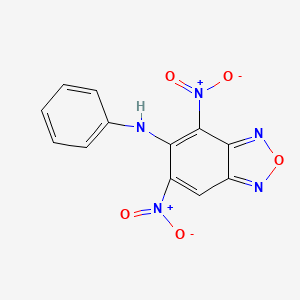
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
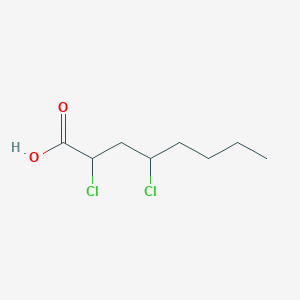

![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
